2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE
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Overview
Description
2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound characterized by its unique molecular structure This compound features a pyrimidine ring substituted with a phenyl group, a trifluoromethyl group, and a sulfanyl group linked to a chlorobenzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine
- 2-[(6-Chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-4,5-diphenyl-1H-imidazole
Uniqueness
2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various research and industrial purposes.
Biological Activity
The compound 2-{[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-6-(trifluoromethyl)pyrimidine is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described with the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C16H14ClF3N2O2S
- Molecular Weight : 394.81 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may exhibit the following mechanisms:
- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances the compound's lipophilicity, potentially allowing it to penetrate cellular membranes and inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The benzodioxole moiety may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cell proliferation .
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant activity, contributing to its protective effects against oxidative stress-related cellular damage.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of this compound. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve:
- Induction of apoptosis through the activation of caspase pathways.
- Inhibition of cell cycle progression at the G1/S checkpoint.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against a range of pathogens, including bacteria and fungi. It exhibits notable activity against:
- Staphylococcus aureus
- Escherichia coli
This activity may be linked to its ability to disrupt microbial cell membranes or inhibit key metabolic processes.
Case Studies
- Case Study 1 : A study conducted on the anticancer effects of this compound found that treatment with varying concentrations led to a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value determined at approximately 12 µM.
- Case Study 2 : In a separate investigation focusing on antimicrobial efficacy, the compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli, indicating strong potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Value |
---|---|---|---|
Anticancer | MCF-7 (breast cancer) | Reduced cell viability | 12 µM |
Antimicrobial | E. coli | Inhibition of growth | 8 µg/mL |
Antioxidant | Human fibroblasts | Decreased oxidative stress | N/A |
Properties
IUPAC Name |
2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-4-phenyl-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N2O2S/c20-13-7-16-15(26-10-27-16)6-12(13)9-28-18-24-14(11-4-2-1-3-5-11)8-17(25-18)19(21,22)23/h1-8H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOYZIVOMXDSHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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